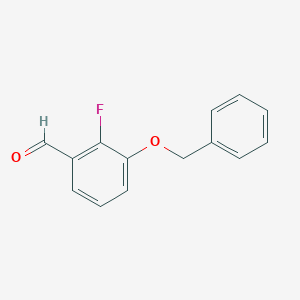

3-Benzyloxy-2-fluorobenzaldehyde

Description

Significance and Research Context of Fluorinated Benzaldehyde (B42025) Derivatives

Fluorinated benzaldehyde derivatives are a class of compounds with considerable importance in pharmaceutical and agrochemical research. The introduction of fluorine into the benzaldehyde structure can profoundly influence the molecule's physicochemical properties. researchgate.net This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability of the final active ingredient. researchgate.net

The strategic placement of a fluorine atom can alter the electronic environment of the molecule, which in turn can modulate its reactivity and interaction with enzymes and receptors. For instance, fluorinated analogues of known biologically active compounds are often synthesized to explore structure-activity relationships and to optimize their therapeutic profiles. The use of 3-Benzyloxy-2-fluorobenzaldehyde in the synthesis of ring-fluorinated phenylephrines, which have applications in studying adrenergic activity, is a testament to the value of this approach in medicinal chemistry. lookchem.com

Structural Characteristics Relevant to Synthetic Utility

The synthetic utility of 3-Benzyloxy-2-fluorobenzaldehyde is largely dictated by the interplay of its functional groups: the aldehyde, the fluorine atom, and the benzyloxy group. The presence of the highly electronegative fluorine atom at the ortho position to the aldehyde group has a significant impact on the reactivity of the carbonyl carbon.

The fluorine atom exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the aldehyde's carbonyl carbon. This enhanced electrophilicity makes the aldehyde group more susceptible to nucleophilic attack, a fundamental reaction in many synthetic transformations. This characteristic is particularly valuable in the construction of complex molecules where the aldehyde serves as a key handle for introducing new functionalities.

In a notable example from patent literature, 3-Benzyloxy-2-fluorobenzaldehyde was used as a reactant in the synthesis of imidazo[1,5-a]pyrazine (B1201761) derivatives, which are investigated as tyrosine kinase inhibitors. google.com In this synthesis, a solution of 3-benzyloxy-2-fluorobenzaldehyde (3.04 g, 13.2 mmol) in tetrahydrofuran (B95107) was reacted with a lithiated species at low temperatures (-70 to -60°C). google.com The successful execution of this reaction highlights the compound's utility as a building block in the creation of complex heterocyclic systems for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERGBECELFZROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340073 | |

| Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-90-0 | |

| Record name | Benzaldehyde, 2-fluoro-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Development

Established Synthetic Routes to 3-Benzyloxy-2-fluorobenzaldehyde

The most direct methods for preparing 3-Benzyloxy-2-fluorobenzaldehyde involve the benzylation of a corresponding hydroxybenzaldehyde or the installation of the benzyloxy group via nucleophilic substitution.

A primary and logical precursor for the synthesis of 3-Benzyloxy-2-fluorobenzaldehyde is 2-Fluoro-3-hydroxybenzaldehyde (B1330501). ossila.com This starting material possesses the requisite aldehyde and fluorine substituents in the correct positions on the benzene (B151609) ring. The synthesis proceeds via a Williamson ether synthesis, a well-established method for forming ethers.

In a typical procedure, 2-Fluoro-3-hydroxybenzaldehyde is treated with a base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. This generates a more nucleophilic phenoxide ion. The subsequent addition of a benzyl (B1604629) halide, most commonly benzyl bromide or benzyl chloride, results in an SN2 reaction where the phenoxide displaces the halide to form the desired 3-benzyloxy-2-fluorobenzaldehyde. The choice of a strong base like sodium hydride is crucial for ensuring complete deprotonation of the phenol, which is a relatively weak acid.

A general representation of this reaction is as follows:

This approach is fundamentally similar to the one described above but is framed from the perspective of the benzyloxy group's installation. The core principle is the reaction between a hydroxybenzaldehyde derivative and a benzyl halide. chemicalbook.com The nucleophilicity of the hydroxyl group is enhanced by a base, facilitating the substitution reaction with the electrophilic benzyl halide.

For instance, the synthesis of a related compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, is achieved by reacting 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of potassium carbonate and acetone. chemicalbook.com This reaction, conducted at 60°C, yields the product in high purity. chemicalbook.com This example illustrates a common and effective strategy for installing a benzyloxy group onto a phenolic aldehyde.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 2-Fluoro-3-hydroxybenzaldehyde | Benzyl bromide | Sodium hydride, Solvent (e.g., THF, DMF) | 3-Benzyloxy-2-fluorobenzaldehyde |

| 4-Hydroxybenzaldehyde | 3-Fluorobenzyl bromide | Potassium carbonate, Acetone | 4-(3-Fluoro-benzyloxy)-benzaldehyde chemicalbook.com |

Exploration of Alternative Precursors and Reaction Pathways

While the benzylation of 2-fluoro-3-hydroxybenzaldehyde is the most direct route, other precursors could theoretically be employed. For example, one could envision a pathway starting from 2,3-difluorobenzaldehyde. However, selective substitution of one fluorine atom with a benzyloxy group would be challenging to control and is generally not a preferred synthetic strategy.

Another potential, though more complex, route could involve the formylation of 1-(benzyloxy)-2-fluorobenzene. This would require regioselective introduction of the aldehyde group at the correct position, which can be difficult to achieve with high specificity.

A more industrially viable, though indirect, approach could involve the halogen exchange of a more readily available dihalogenated benzaldehyde (B42025). For instance, processes exist for producing fluorobenzaldehydes from chlorobenzaldehydes via a halogen exchange reaction using a metal fluoride (B91410). google.com A similar principle could potentially be adapted, though it would likely involve multiple steps and be less efficient than direct benzylation.

Optimization of Reaction Conditions and Yields in Academic Synthesis

In an academic setting, the optimization of the synthesis of 3-benzyloxy-2-fluorobenzaldehyde would focus on several key parameters to maximize the yield and purity of the product. These include the choice of base, solvent, reaction temperature, and reaction time.

For the Williamson ether synthesis described in section 2.1.1, a range of bases could be explored. While sodium hydride is effective, other bases such as potassium carbonate, cesium carbonate, or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could offer advantages in terms of safety, cost, or milder reaction conditions. The choice of solvent is also critical; polar aprotic solvents like DMF (dimethylformamide) or acetonitrile (B52724) are often used as they effectively solvate the cation of the base and facilitate the SN2 reaction.

Optimization would involve systematically varying these parameters to find the ideal combination. For example, running the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) and for varying durations (e.g., 4, 8, 12, 24 hours) would help to determine the conditions that lead to the highest conversion of the starting material and the cleanest product profile, minimizing the formation of byproducts.

Scale-Up Considerations and Process Chemistry for Related Analogues

Transitioning the synthesis of a compound like 3-benzyloxy-2-fluorobenzaldehyde from a laboratory scale to an industrial scale introduces a new set of challenges. For related analogues, several factors are critical for a successful scale-up.

Reagent Selection and Cost: The cost and availability of starting materials and reagents become paramount. While sodium hydride is effective in the lab, its use on a large scale can present safety and handling challenges due to its reactivity with moisture. Alternative, less hazardous, and more cost-effective bases like potassium carbonate might be preferred. Similarly, the choice of solvent would be influenced by factors such as cost, toxicity, and ease of recovery and recycling.

Process Safety and Heat Management: The exothermic nature of the reaction, particularly the deprotonation step, needs to be carefully managed on a large scale. Proper reactor design with efficient cooling systems is essential to control the reaction temperature and prevent runaway reactions.

Work-up and Purification: The work-up procedure must be simplified for large-scale operations. This might involve replacing chromatographic purification with crystallization or distillation to isolate the final product in high purity. For example, in the synthesis of a similar compound, purification by direct column chromatography was used at the lab scale. chemicalbook.com For industrial production, developing a robust crystallization process would be more practical and economical.

Advanced Chemical Transformations and Reactivity Studies

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group in 3-Benzyloxy-2-fluorobenzaldehyde is a key site for various transformations, primarily due to the electrophilic character of the carbonyl carbon. This allows for oxidation, reduction, and condensation reactions, converting the aldehyde into other valuable functional groups.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3-benzyloxy-2-fluorobenzoic acid. This transformation is a fundamental process in organic synthesis. Strong oxidizing agents are typically employed for this purpose. While specific studies on the oxidation of 3-benzyloxy-2-fluorobenzaldehyde are not prevalent in the cited literature, the oxidation of benzaldehyde (B42025) derivatives is a well-established reaction. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this conversion. The reaction generally proceeds by converting the aldehyde hydrate (B1144303) into a chromate (B82759) ester or by permanganate attack, followed by the elimination of the reduced metal species to yield the carboxylic acid.

Table 1: Typical Reagents for Oxidation of Benzaldehydes

| Reagent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Carboxylic Acid Salt |

Reduction Reactions to Alcohols

The reduction of the aldehyde group in 3-Benzyloxy-2-fluorobenzaldehyde yields the corresponding primary alcohol, (3-benzyloxy-2-fluorophenyl)methanol. This is a common transformation achieved using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for their efficiency and selectivity. researchgate.net Sodium borohydride is a milder reagent, typically used in alcoholic solvents like ethanol (B145695) or methanol, and selectively reduces aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It will reduce aldehydes as well as other functional groups like esters and carboxylic acids. google.com The Meerwein-Ponndorf-Verley (MPV) reduction, using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol like isopropanol, is another method for reducing aldehydes. researchgate.netgoogle.com

Table 2: Common Reducing Agents for Aldehydes

| Reagent | Typical Solvents | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Powerful; reduces many carbonyl-containing functional groups. |

Condensation and Addition Reactions

The electrophilic aldehyde can undergo condensation and addition reactions with various nucleophiles. A notable example is the Henry reaction (or nitroaldol reaction), where the aldehyde reacts with a nitroalkane, such as nitromethane (B149229), in the presence of a base. researchgate.netscirp.org This reaction forms a β-nitro alcohol. The reaction of 3-benzyloxy-2-fluorobenzaldehyde with nitromethane would yield 1-(3-(benzyloxy)-2-fluorophenyl)-2-nitroethanol. This product is a valuable synthetic intermediate, as the nitro group can be further transformed into other functionalities, such as an amine, and the alcohol can be oxidized or eliminated. The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion that subsequently attacks the aldehyde carbonyl. scirp.org

Aromatic Reactivity of the Benzyloxy-Fluorobenzene Core

The benzene (B151609) ring of 3-Benzyloxy-2-fluorobenzaldehyde is subject to substitution reactions, with the existing substituents directing the position of incoming electrophiles or acting as a leaving group in nucleophilic substitutions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions like nitration or halogenation, the regiochemical outcome is dictated by the directing effects of the substituents already on the ring. The benzyloxy group (-OCH₂Ph) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its lone pairs participating in resonance. The aldehyde group (-CHO) is a strong deactivating group and a meta-director.

Given these competing effects:

The powerful ortho, para-directing benzyloxy group and the ortho, para-directing fluorine will strongly favor substitution at positions ortho and para to them.

The aldehyde group will direct incoming electrophiles to the positions meta to it.

The position C4 is para to the fluorine and meta to the aldehyde. The position C6 is ortho to the fluorine and meta to the aldehyde. The most activated positions are C4 and C6, which are ortho and para to the strongly activating benzyloxy group. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions. For example, nitration (using HNO₃/H₂SO₄) would be expected to yield a mixture of 3-benzyloxy-2-fluoro-4-nitrobenzaldehyde and 3-benzyloxy-2-fluoro-6-nitrobenzaldehyde. The exact ratio would depend on steric hindrance and the precise reaction conditions.

Nucleophilic Aromatic Substitution Involving the Fluorine Atom

The fluorine atom on the aromatic ring can be displaced via a nucleophilic aromatic substitution (SₙAr) reaction. For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). researchgate.net In 3-benzyloxy-2-fluorobenzaldehyde, the aldehyde group is positioned ortho to the fluorine atom. This electron-withdrawing group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution of the fluoride (B91410) ion.

This reactivity is particularly significant in the field of radiochemistry for the synthesis of positron emission tomography (PET) imaging agents. The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]) is often achieved through nucleophilic aromatic substitution. umich.eduresearchgate.net The reaction of 3-benzyloxy-2-fluorobenzaldehyde with [¹⁸F]fluoride, typically in the form of K[¹⁸F]F-Kryptofix 2.2.2 or [¹⁸F]TBAF, would be expected to proceed via an isotopic exchange mechanism to produce [¹⁸F]-3-benzyloxy-2-fluorobenzaldehyde. umich.edunih.gov Such reactions are generally carried out at elevated temperatures in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The efficiency of the labeling depends on the reactivity of the substrate and the reaction conditions. researchgate.net

Chemoselective Transformations and Functional Group Compatibility

The strategic placement of a bulky benzyloxy group ortho to the aldehyde and a fluorine atom at the C2 position endows 3-Benzyloxy-2-fluorobenzaldehyde with a unique reactivity profile. This substitution pattern allows for a range of chemoselective transformations, where specific functional groups can be targeted under controlled conditions, leaving other parts of the molecule intact. The interplay between the steric hindrance from the benzyloxy group and the electronic effects of the fluorine atom governs the compound's compatibility with various reagents and reaction conditions.

Cyclocondensation Reactions: Synthesis of Heterocyclic Scaffolds

One of the key applications of 3-Benzyloxy-2-fluorobenzaldehyde is in the synthesis of heterocyclic compounds, particularly indazoles. The reaction of ortho-fluorobenzaldehydes with hydrazine (B178648) is a well-established method for constructing the indazole core. In this transformation, the aldehyde function of 3-Benzyloxy-2-fluorobenzaldehyde undergoes condensation with hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the second nitrogen of the hydrazone displaces the ortho-fluorine atom, leads to the formation of the indazole ring.

A significant challenge in this reaction is the potential for a competitive side reaction, the Wolff-Kishner reduction. Under the basic and high-temperature conditions often employed for the cyclization, the intermediate hydrazone can be reduced to a methyl group, yielding 3-benzyloxy-2-fluorotoluene instead of the desired indazole. This highlights a critical aspect of functional group compatibility. The choice of reaction conditions, including the solvent, temperature, and reaction time, is crucial to favor the desired cyclization pathway over the reduction. Milder conditions and careful control of the stoichiometry of the reagents are often necessary to achieve high chemoselectivity.

To circumvent the competitive reduction, a common strategy involves the conversion of the aldehyde to an oxime derivative prior to reaction with hydrazine. This modification alters the reaction pathway and can effectively suppress the Wolff-Kishner reduction, leading to higher yields of the indazole product.

Carbonyl Group Transformations: The Knoevenagel Condensation

The aldehyde group in 3-Benzyloxy-2-fluorobenzaldehyde is also amenable to classic carbonyl chemistry, such as the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst.

The reactivity of the aldehyde in this context is influenced by both the electronic nature of the substituents and steric factors. The ortho-fluorine atom acts as a weak electron-withdrawing group, which can slightly enhance the electrophilicity of the aldehyde carbonyl carbon, thereby promoting the initial nucleophilic attack by the active methylene compound. However, the bulky ortho-benzyloxy group can sterically hinder the approach of the nucleophile. This steric hindrance can lead to slower reaction rates compared to unhindered benzaldehydes. The choice of catalyst and reaction conditions can be optimized to overcome this steric barrier and achieve good yields of the desired benzylidenemalononitrile (B1330407) derivatives.

The functional group compatibility in Knoevenagel condensations is generally high. The benzyloxy and fluoro groups are typically stable under the mild basic conditions used for this transformation. This allows for the selective transformation of the aldehyde group without affecting the other functionalities present in the molecule.

Below is a representative table illustrating the expected outcomes of Knoevenagel condensation with various substituted benzaldehydes, which helps in predicting the reactivity of 3-Benzyloxy-2-fluorobenzaldehyde.

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

| Entry | Benzaldehyde Derivative | Catalyst | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Piperidine (B6355638) | Ethanol | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 20 | 92 |

| 3 | Benzaldehyde | Piperidine | Ethanol | 30 | 90 |

| 4 | 4-Methylbenzaldehyde | Piperidine | Ethanol | 45 | 85 |

The data in Table 1 demonstrates that electron-withdrawing groups tend to accelerate the reaction and lead to higher yields, while electron-donating groups have the opposite effect. The high yield observed with 2-fluorobenzaldehyde (B47322) suggests that the electronic effect of the fluorine atom in 3-Benzyloxy-2-fluorobenzaldehyde would be favorable for this transformation. However, the steric hindrance of the ortho-benzyloxy group would likely increase the reaction time compared to 2-fluorobenzaldehyde.

Applications in Contemporary Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The aldehyde group of 3-Benzyloxy-2-fluorobenzaldehyde serves as a versatile handle for a multitude of chemical reactions, including but not limited to, reductive aminations, Wittig reactions, and aldol (B89426) condensations. These transformations allow for the introduction of diverse side chains and the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of intricate molecular architectures. The presence of the fluorine atom and the benzyloxy group further allows for subsequent modifications, making this compound a cornerstone in multi-step synthetic strategies aimed at creating complex natural products or designed molecules with specific biological activities. vapourtec.comsyrris.jptrine.edu The ability to perform sequential and chemoselective reactions is a hallmark of a versatile building block, a role that 3-Benzyloxy-2-fluorobenzaldehyde capably fulfills. syrris.jp

Synthesis of Advanced Fluorinated Aromatic Compounds

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Benzyloxy-2-fluorobenzaldehyde is an excellent starting material for the synthesis of more complex fluorinated aromatic compounds. The existing fluorine atom can direct further aromatic substitutions or participate in reactions that are sensitive to the electronic nature of the aromatic ring. Furthermore, the aldehyde and benzyloxy groups can be transformed to introduce additional fluorine-containing moieties or to construct larger polycyclic aromatic systems that retain the initial fluorine substitution.

Precursor in Heterocyclic Synthesis (e.g., indazoles, other heterocyclic compounds)

One of the most well-documented applications of 3-Benzyloxy-2-fluorobenzaldehyde and related o-fluorobenzaldehydes is in the synthesis of heterocyclic compounds, particularly indazoles. The reaction of o-fluorobenzaldehydes with hydrazine (B178648) or its derivatives is a practical and efficient method for the construction of the indazole ring system. researchgate.net This reaction proceeds via condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the fluorine atom is displaced by the terminal nitrogen of the hydrazone, leading to cyclization.

Indazole derivatives are a prominent structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anti-cancer, and antiviral properties. nih.gov The ability to readily access this privileged scaffold from 3-Benzyloxy-2-fluorobenzaldehyde underscores its importance in medicinal chemistry. The benzyloxy group can be retained in the final product or deprotected to reveal a hydroxyl group for further functionalization.

Beyond indazoles, the reactivity of the aldehyde and the fluoro-substituted aromatic ring allows for the synthesis of other heterocyclic systems. For instance, it can be a precursor for the synthesis of quinolines, quinazolines, and benzoxazines through various condensation and cyclization strategies. nih.govorganic-chemistry.org

Table 1: Synthesis of Heterocyclic Compounds from o-Fluorobenzaldehydes

| Starting Material | Reagent(s) | Heterocyclic Product | Reference(s) |

| o-Fluorobenzaldehyde | Hydrazine | Indazole | researchgate.net |

| 2-Chlorobenzaldehyde, Primary Amine | Sodium Azide, Copper(I) oxide | 2H-Indazole | organic-chemistry.org |

| 2-Bromobenzyl bromide, Arylhydrazine | Palladium catalyst | 2-Aryl-2H-indazole | organic-chemistry.org |

Utility in the Preparation of Labeled Compounds and Radiotracers (e.g., [18F]benzaldehyde derivatives)

While direct examples of the use of 3-Benzyloxy-2-fluorobenzaldehyde in the synthesis of radiotracers are not extensively documented, its structure is highly amenable to such applications. The development of radiolabeled probes for positron emission tomography (PET) is a critical area of research in medical diagnostics. rsc.orgnih.govresearchgate.net The presence of a stable fluorine atom allows for the potential introduction of the positron-emitting isotope, fluorine-18 (B77423) ([¹⁸F]), through isotopic exchange or by de-novo synthesis from a precursor.

For instance, a common strategy in PET tracer development involves the radiofluorination of a precursor molecule. A derivative of 3-Benzyloxy-2-fluorobenzaldehyde could be designed where the benzyloxy group is replaced by a suitable leaving group, enabling nucleophilic substitution with [¹⁸F]fluoride. rsc.org Alternatively, the aldehyde functionality could be used to attach a moiety that is subsequently radiolabeled. The synthesis of [¹⁸F]fluoroethoxy derivatives is a known strategy for creating PET tracers, and the phenolic precursor to 3-benzyloxy-2-fluorobenzaldehyde could potentially be utilized in such a reaction. rsc.org

Intermediate for Specialized Chemical Materials (e.g., polymers, dyes)

The aldehyde functionality of 3-Benzyloxy-2-fluorobenzaldehyde makes it a potential monomer or precursor for the synthesis of specialized polymers. For example, it can undergo condensation polymerization with suitable co-monomers to form poly(azomethine)s or other conjugated polymers. The presence of the fluorine and benzyloxy groups can impart desirable properties to the resulting polymer, such as enhanced thermal stability, specific solubility characteristics, or unique optical properties. While the direct polymerization of aminobenzaldehydes can lead to intractable materials, the use of protected derivatives like 3-benzyloxy-2-fluorobenzaldehyde could offer better control over the polymerization process. nasa.gov Furthermore, aldehyde-containing benzoxazine (B1645224) precursors are used to create heterobifunctional monomers for the synthesis of polymers with high thermal stability. rsc.org

In the field of dyes, benzaldehyde (B42025) derivatives are common starting materials for the synthesis of triarylmethane dyes and other chromophores. nih.gov The electronic properties of the fluorinated and benzyloxy-substituted aromatic ring in 3-Benzyloxy-2-fluorobenzaldehyde can influence the color and photophysical properties of the resulting dyes. The aldehyde group provides a key reactive site for condensation reactions with electron-rich aromatic compounds to generate the extended conjugated systems characteristic of dyes.

Contributions to Pharmaceutical and Agrochemical Synthesis (as a critical intermediate enabling further functionalization)

The true value of 3-Benzyloxy-2-fluorobenzaldehyde in the life sciences is realized in its role as a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The indazole scaffold, readily accessible from this aldehyde, is a core component of numerous kinase inhibitors, which are a major class of anti-cancer drugs. nih.govnih.goved.ac.uknih.gov The benzyloxy group can serve as a protecting group for a phenol, which can be a key pharmacophoric feature or a point for further diversification of the molecule to optimize its biological activity and pharmacokinetic properties.

In agrochemical research, the introduction of fluorine is a well-established strategy to enhance the efficacy of herbicides, fungicides, and insecticides. Fluorinated heterocyclic compounds are of particular interest. rsc.org 3-Benzyloxy-2-fluorobenzaldehyde provides a convenient entry point to a variety of fluorinated heterocyclic systems that can be screened for agrochemical activity.

Table 2: Examples of Bioactive Scaffolds Derived from Functionalized Benzaldehydes

| Functionalized Benzaldehyde | Resulting Scaffold | Therapeutic/Agrochemical Area | Reference(s) |

| o-Fluorobenzaldehyde | Indazole | Anti-inflammatory, Anticancer | researchgate.netnih.gov |

| Substituted Benzaldehyde | Pyrazolo[4,3-f]quinoline | Kinase Inhibitors (Anticancer) | nih.gov |

| Fluorinated Benzaldehyde | Fluorinated Heterocycles | Fungicides | rsc.org |

Structural Modifications and Derivative Chemistry

Design and Synthesis of 3-Benzyloxy-2-fluorobenzaldehyde Analogues

The synthesis of analogues of 3-Benzyloxy-2-fluorobenzaldehyde can be achieved through several established organic chemistry pathways. The design of these analogues often involves modifying the substitution pattern on the benzaldehyde (B42025) ring or altering the benzyl (B1604629) group of the ether linkage.

General synthetic strategies often begin with appropriately substituted phenols or benzoic acids. For instance, the synthesis of a positional isomer like 4-(3-fluoro-benzyloxy)-benzaldehyde is accomplished by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com A similar Williamson ether synthesis approach could be envisioned for 3-Benzyloxy-2-fluorobenzaldehyde, starting from 2-fluoro-3-hydroxybenzaldehyde (B1330501) and benzyl bromide.

The preparation of the requisite substituted benzaldehyde precursors is a key step. Methods for synthesizing fluorinated benzaldehydes include the fluorination of dichlorobenzonitriles followed by hydrolysis and reduction, or the direct fluorination of dichloro benzaldehydes. google.com The introduction of various functional groups onto the aromatic ring allows for a diverse range of analogues. For example, a two-step, one-pot reduction/cross-coupling procedure can be used to synthesize a variety of substituted benzaldehydes from commercially available benzoic acids. rug.nl This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde, enabling subsequent cross-coupling reactions. rug.nlresearchgate.net

Further derivatization can lead to more complex structures, such as quinazolines, which are of interest in medicinal chemistry. nih.gov For example, 3-benzyloxy-quinazolin-4-ones have been synthesized and studied for their potential biological activities. nih.gov

Systematic Variation of Substituents and Their Impact on Reactivity

The reactivity of the aldehyde group in 3-Benzyloxy-2-fluorobenzaldehyde is significantly influenced by the electronic and steric effects of its substituents. The fluorine atom at the ortho-position and the benzyloxy group at the meta-position play crucial roles.

Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which can increase the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack.

Steric Hindrance: The ortho-fluorine substituent introduces steric hindrance around the aldehyde group. This steric bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to an unsubstituted or para-substituted benzaldehyde. Studies on the oxidation of ortho-substituted benzaldehydes have shown that the reaction is subject to steric effects from the ortho-substituents. researchgate.net

Preparation of Bis-chalcones and Other Conjugated Systems from Benzaldehyde Derivatives

Benzaldehyde derivatives are key starting materials for the synthesis of chalcones and bis-chalcones, which are α,β-unsaturated ketones with extensive conjugated π-systems. nih.gov These compounds are typically prepared via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) or a methyl ketone. univ-ovidius.roorientjchem.org

The synthesis of chalcones from benzyloxy-substituted benzaldehydes is well-documented. For instance, a series of chalcone (B49325) derivatives (2a-i) were synthesized by reacting 3-benzyloxy-4-methoxybenzaldehyde (B16803) with various acetophenones in the presence of an alkali catalyst. orientjchem.orgresearchgate.net Similarly, 4-(benzyloxy)benzaldehyde (B125253) has been used to prepare a range of chalcone analogues using either sodium hydroxide (B78521) or piperidine (B6355638) as the base catalyst. univ-ovidius.ro The choice of catalyst can influence the reaction outcome and yield. univ-ovidius.ro

Bis-chalcones can be prepared by reacting a dialdehyde, such as terephthalaldehyde, with an appropriate ketone, or by reacting a diketone with an aromatic aldehyde. researchgate.net For example, bis-chalcones with benzyloxy substituents have been synthesized by reacting cycloketones with benzaldehyde derivatives bearing benzyloxy groups. researchgate.net These reactions extend the conjugated system significantly, leading to compounds with interesting photophysical properties.

The general procedure for synthesizing these conjugated systems from a starting material like 3-Benzyloxy-2-fluorobenzaldehyde would involve its condensation with a suitable methyl ketone or diketone.

| Starting Benzaldehyde | Reactant | Product Type | Reference |

|---|---|---|---|

| 3-Benzyloxy-4-methoxybenzaldehyde | Substituted Acetophenones | Chalcone Derivatives | researchgate.net, orientjchem.org |

| 4-(Benzyloxy)benzaldehyde | Heteroaryl Methyl Ketones | Chalcone Analogues | univ-ovidius.ro |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | Cycloketones | Bis-chalcone Derivatives | researchgate.net |

| 4-Hydroxy-3-methoxybenzaldehyde | 1,3-Diacetylbenzene | Chalcone Derivatives | nih.gov |

Structure-Reactivity Correlation Studies within Derivative Series

Structure-reactivity correlation studies aim to quantitatively relate the chemical structure of a series of related compounds to their reaction rates. For derivatives of 3-Benzyloxy-2-fluorobenzaldehyde, such studies would involve systematically altering the substituents and measuring the effect on a specific reaction, such as oxidation or condensation.

A key example is the kinetic study of the oxidation of substituted benzaldehydes by morpholinium fluorochromate. researchgate.net In this study, the reaction rates for ortho-, meta-, and para-substituted benzaldehydes were measured. The results were analyzed using multiparametric equations, such as the Charton equation, which separates the substituent effects into inductive (field), resonance (delocalization), and steric components. researchgate.net

For meta- and para-substituted benzaldehydes , a triparametric equation (correlating localization, delocalization, and resonance effects) often provides an excellent correlation, indicating that steric effects are minimal. researchgate.net

For ortho-substituted benzaldehydes , a tetraparametric equation that includes a steric parameter is necessary to accurately model the reactivity, highlighting the significant steric influence of ortho-groups. researchgate.net

These studies show that for a derivative series of 3-Benzyloxy-2-fluorobenzaldehyde, the reactivity of the aldehyde group would be a complex function of the electronic effects of the meta-benzyloxy group and the combined electronic and steric effects of the ortho-fluoro group. researchgate.net Computational studies using Density Functional Theory (DFT) can also be employed to predict geometrical parameters and molecular reactive properties, offering theoretical support for experimental findings. biointerfaceresearch.com By correlating these structural and electronic parameters with experimentally observed reactivity, a deeper understanding of the chemical behavior of this class of compounds can be achieved.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Benzyloxy-2-fluorobenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete map of its proton and carbon frameworks, as well as direct observation of the fluorine atom.

¹H NMR Spectral Analysis and Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom within the molecule. The ¹H NMR spectrum of 3-Benzyloxy-2-fluorobenzaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃), displays distinct signals corresponding to the aldehydic proton, the aromatic protons of both the benzaldehyde (B42025) and benzyl (B1604629) ether moieties, and the methylene (B1212753) protons of the benzyl group.

The aldehydic proton characteristically appears as a singlet at approximately 10.0-10.4 ppm, shifted downfield due to the electron-withdrawing nature of the carbonyl group. chemicalbook.com The protons on the fluorinated benzene (B151609) ring and the benzyl group's phenyl ring resonate in the aromatic region, typically between 7.0 and 8.0 ppm. rsc.org The methylene protons (-CH₂-) of the benzyl ether group usually appear as a singlet around 5.2 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the molecular structure.

Table 1: Representative ¹H NMR Data for Aromatic Aldehydes

| Compound | Aldehydic Proton (ppm) | Aromatic Protons (ppm) | Other Protons (ppm) | Reference |

|---|---|---|---|---|

| Benzaldehyde | ~10.0 | 7.5-7.9 | - | |

| 2-Fluorobenzaldehyde (B47322) | ~10.35 | 7.1-7.9 | - | chemicalbook.com |

| 3-Fluorobenzaldehyde | ~10.0 | 7.3-7.7 | - | chemicalbook.com |

| 4-Fluorobenzaldehyde | ~9.97 | 7.1-7.9 | - | rsc.org |

Note: Data is presented for comparative purposes and was recorded in various deuterated solvents.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Benzyloxy-2-fluorobenzaldehyde gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals include the carbonyl carbon of the aldehyde group, which is highly deshielded and appears far downfield, typically in the range of 189-193 ppm. rsc.orgrsc.org The carbon atoms of the aromatic rings resonate between approximately 110 and 160 ppm. The carbon atom bonded to the fluorine atom exhibits a large C-F coupling constant, which is a characteristic feature. The methylene carbon of the benzyl ether group typically appears around 70-75 ppm.

Table 2: Comparative ¹³C NMR Data for Substituted Benzaldehydes

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | Reference |

|---|---|---|---|---|

| Benzaldehyde | ~192.3 | 128.9-136.4 | - | rsc.org |

| 2-Fluorobenzaldehyde | ~189.5 | 127.1-137.7 | - | rsc.org |

| 3-Fluorobenzaldehyde | 190.9 | 116.4-166.5 (d, J=256.7 Hz) | - | rsc.orgchemicalbook.com |

| 4-Fluorobenzaldehyde | 190.5 | 116.4-166.5 (d, J=256.7 Hz) | - | rsc.orgchemicalbook.com |

Note: Data is presented for comparative purposes and was recorded in various deuterated solvents.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in definitively assigning the complex proton and carbon signals. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu It would reveal correlations between adjacent aromatic protons on both the benzaldehyde and benzyl rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduustc.edu.cn For instance, the aldehydic proton signal would show a cross-peak with the carbonyl carbon signal, and each aromatic proton would correlate with its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). ustc.edu.cn This is particularly powerful for connecting different parts of the molecule. For example, the methylene protons of the benzyl group would show a correlation to the oxygen-bearing carbon of the benzaldehyde ring, confirming the ether linkage. Similarly, the aldehydic proton would show correlations to the aromatic carbons at positions 2 and 6 of the benzaldehyde ring.

¹⁹F NMR for Fluorine Atom Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly and provide valuable structural information. ucsb.edu For 3-Benzyloxy-2-fluorobenzaldehyde, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern on the aromatic ring. nih.gov The chemical shift for a fluorine atom on a benzene ring can vary, but for similar structures like 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, the shifts are distinct. spectrabase.comspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 3-Benzyloxy-2-fluorobenzaldehyde, the IR spectrum provides clear evidence for its key functional groups:

C=O Stretch of the Aldehyde : A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde. docbrown.inforesearchgate.net

C-O-C Stretch of the Benzyl Ether : The asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the fingerprint region, usually around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic C=C Stretches : Multiple bands of medium to weak intensity are observed in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the two benzene rings. docbrown.info

Aldehydic C-H Stretch : Two weak bands are often visible around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H bond of an aldehyde group. docbrown.info

C-F Stretch : The carbon-fluorine bond stretch typically appears as a strong absorption in the 1000-1400 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680-1715 | docbrown.inforesearchgate.net |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | docbrown.info |

| Ether | C-O-C Stretch | 1050-1250 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1450-1600 | docbrown.info |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. sciex.comcsic.es For 3-Benzyloxy-2-fluorobenzaldehyde (C₁₄H₁₁FO₂), the experimentally determined monoisotopic mass should be in very close agreement with the calculated theoretical mass.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecule. mdpi.com This involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments provides valuable structural information. Common fragmentation patterns for 3-Benzyloxy-2-fluorobenzaldehyde could include:

Loss of the benzyl group (C₇H₇) to form a fluorinated hydroxybenzaldehyde radical cation.

Cleavage of the C-O bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for benzyl ethers.

Loss of the formyl radical (CHO) from the molecular ion.

Sequential losses of carbon monoxide (CO) from the benzaldehyde moiety. researchgate.net

These fragmentation pathways, determined through HRMS, provide an additional layer of structural confirmation and are invaluable for distinguishing between isomers. imrpress.com

Table 4: List of Compounds

| Compound Name |

|---|

| 3-Benzyloxy-2-fluorobenzaldehyde |

| Benzaldehyde |

| 2-Fluorobenzaldehyde |

| 3-Fluorobenzaldehyde |

| 4-Fluorobenzaldehyde |

| 3-Methoxybenzaldehyde |

| Deuterochloroform |

| Carbon Monoxide |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Molecular Geometry

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and torsional angles, which are critical for understanding the molecule's steric and electronic properties. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed electron density map from which the positions of individual atoms can be determined.

For 3-Benzyloxy-2-fluorobenzaldehyde, a successful crystallographic analysis would yield crucial data regarding the planarity of the benzaldehyde ring, the orientation of the benzyloxy and fluoro substituents, and the conformation of the aldehyde group. This information is vital for understanding intermolecular interactions in the solid state, such as potential hydrogen bonding or π-stacking, which influence the crystal packing and physical properties of the compound.

As of the latest available research, a complete single-crystal X-ray diffraction study for 3-Benzyloxy-2-fluorobenzaldehyde has not been published in publicly accessible literature. Therefore, detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, are not available.

Table 1: Hypothetical X-ray Crystallographic Data for 3-Benzyloxy-2-fluorobenzaldehyde (Note: The following table is a template representing the type of data that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only, as specific experimental data is not currently available.)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

UV-Vis Spectroscopy for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its conjugated systems and chromophores.

In 3-Benzyloxy-2-fluorobenzaldehyde, the primary chromophore is the benzaldehyde moiety. The absorption spectrum is expected to show characteristic bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the aromatic ring and the carbonyl double bond. The n → π* transition, which is usually weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

The positions and intensities of these absorption bands can be influenced by the substituents on the benzene ring. The fluorine atom, being an electron-withdrawing group, and the benzyloxy group, which can act as a weak electron-donating group through resonance, will modulate the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax). The solvent in which the spectrum is recorded can also affect the λmax values due to differential stabilization of the ground and excited states.

Table 2: Expected UV-Vis Absorption Data for 3-Benzyloxy-2-fluorobenzaldehyde (Note: This table illustrates the expected electronic transitions for a benzaldehyde derivative. The specific values for 3-Benzyloxy-2-fluorobenzaldehyde are not available.)

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~240-280 | High |

| n → π | ~300-350 | Low |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of 3-Benzyloxy-2-fluorobenzaldehyde to find its most stable three-dimensional conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Such calculations, often using a basis set like B3LYP/6-311++G(d,p), would provide insight into the molecule's steric and electronic properties, including the planarity of the benzaldehyde (B42025) ring and the orientation of the benzyloxy group. jocpr.com

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis shifts)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For example, vibrational frequencies in the IR spectrum can be calculated and scaled to match experimental data, helping to assign specific vibrational modes to functional groups within the molecule. jocpr.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. jocpr.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating reaction mechanisms by identifying transition states and intermediates. For a molecule like 3-Benzyloxy-2-fluorobenzaldehyde, this could involve studying its behavior in reactions such as nucleophilic additions to the aldehyde group. DFT calculations can map the potential energy surface of a reaction, determining activation energies and reaction pathways. canterbury.ac.uknih.gov This provides a molecular-level understanding of why a reaction proceeds in a certain way, which is valuable for optimizing reaction conditions and predicting product outcomes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity. jocpr.com For 3-Benzyloxy-2-fluorobenzaldehyde, an FMO analysis would map the distribution of these orbitals across the molecule, identifying likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The benzyloxy group in 3-Benzyloxy-2-fluorobenzaldehyde can rotate, leading to different conformers. Conformational analysis would involve systematically studying the potential energy surface as a function of key dihedral angles to identify the lowest-energy conformers and the energy barriers between them. Molecular dynamics (MD) simulations could further investigate the dynamic behavior of the molecule over time at different temperatures, providing a more realistic picture of its conformational flexibility in solution or other environments.

Emerging Research Directions and Future Outlook

Development of Greener Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred significant research into environmentally benign synthetic methods. For intermediates like 3-Benzyloxy-2-fluorobenzaldehyde, this involves moving away from hazardous reagents and solvents towards more efficient and safer processes.

One promising approach is the adoption of hydrothermal synthesis (HTS). This method uses water as the reaction medium at elevated temperatures and pressures, often eliminating the need for organic solvents, strong acids, or toxic catalysts. menchelab.com HTS is noted for its simplicity, speed, and high yields, with product recovery often involving simple filtration. menchelab.com Another key area is the development of cost-effective and high-yield formylation processes for fluorinated aromatic derivatives, which can involve reacting fluorinated benzenes with carbon monoxide under relatively low pressure and temperature. google.comgoogle.com

Halogen-exchange (HALEX) fluorination represents a common industrial method for producing fluorinated aromatics. google.comwikipedia.orggoogle.com Innovations in this area focus on improving catalyst efficiency and enabling the reaction under milder conditions, such as using quaternary phosphonium (B103445) or ammonium (B1175870) salts as phase-transfer catalysts to facilitate the reaction between a chlorinated or brominated precursor and a metal fluoride (B91410) like potassium fluoride. google.com Research also explores the use of eco-friendly solvents and simple bases to align with the principles of sustainable chemistry. researchgate.net

| Synthesis Strategy | Key Features | Environmental Benefits |

| Hydrothermal Synthesis (HTS) | Uses water as a solvent at high temperatures; simple, fast, and high-yield. menchelab.com | Eliminates organic solvents and often toxic catalysts. menchelab.com |

| Low-Pressure Formylation | Reaction of fluorinated benzenes with CO at low pressure and temperature. google.comgoogle.com | Provides a cost-effective and safe procedure with high yields. google.comgoogle.com |

| Catalytic Halogen-Exchange (HALEX) | Reaction of halogenated benzaldehydes with a metal fluoride using a catalyst. google.com | Allows for the use of readily available starting materials and potential for catalyst recycling. google.com |

| Green Media Acylation | Utilizes eco-friendly solvents and simple bases for fluorination reactions. researchgate.net | Reduces environmental impact and production costs. researchgate.net |

Catalyst Discovery and Application in 3-Benzyloxy-2-fluorobenzaldehyde Chemistry

Catalysis is central to modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. For 3-Benzyloxy-2-fluorobenzaldehyde, catalyst discovery is crucial for controlling its reactivity, particularly at the aldehyde functional group.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in synthetic chemistry due to their ability to stabilize reactive intermediates. researchgate.net Their application could enable novel transformations of 3-Benzyloxy-2-fluorobenzaldehyde. Furthermore, metal complexes are widely explored for their catalytic prowess. For instance, various complexes are used to catalyze C-C bond formation reactions like the Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound. mdpi.com The development of efficient and economically viable catalysts for such reactions is a significant area of research. mdpi.com Studies have shown that catalyst loading can be optimized to maximize yield while minimizing cost; for example, in certain Henry reactions, a 10 mol% catalyst loading achieved an 81% yield. mdpi.com

Phase-transfer catalysts, such as quaternary phosphonium and ammonium salts, are instrumental in fluorination reactions, facilitating the interaction between reactants in different phases and enabling reactions to proceed that would otherwise be inefficient. google.com The ongoing discovery of new catalysts and the optimization of existing catalytic systems are expected to greatly expand the synthetic utility of 3-Benzyloxy-2-fluorobenzaldehyde, making it a more accessible precursor for complex target molecules.

| Catalyst Type | Application in Aldehyde Chemistry | Example |

| N-Heterocyclic Carbenes (NHCs) | Versatile organocatalysts capable of stabilizing reactive intermediates. researchgate.net | Deoxyfluorination of aldehydes. researchgate.net |

| Metal Complexes | Catalyze C-C bond formation reactions, such as the Henry reaction. mdpi.com | Ni(OAc)₂ and Zn(OAc)₂ used to catalyze addition to carbonyls. mdpi.com |

| Phase-Transfer Catalysts | Facilitate halogen-exchange (HALEX) fluorination reactions. google.com | Tetraphenylphosphonium bromide in the synthesis of fluorobenzaldehydes. google.com |

Advanced Functional Material Design Incorporating the Compound

The unique electronic properties imparted by the fluorine atom, combined with the aldehyde's reactive handle, make 3-Benzyloxy-2-fluorobenzaldehyde a valuable scaffold for advanced functional materials. Fluorinated benzaldehydes are known precursors to a range of materials, including polymer additives, dyestuffs, and nucleating agents. google.com

A significant application lies in the synthesis of Schiff base compounds. The condensation reaction between the aldehyde group of 3-Benzyloxy-2-fluorobenzaldehyde and various primary amines can generate a wide array of Schiff bases. These compounds are of interest for their potential antimicrobial properties and as ligands for creating novel metal complexes with unique electronic or catalytic functions. wikipedia.org

Furthermore, the compound serves as a building block for complex heterocyclic structures with applications in medicinal chemistry. For example, fluorinated benzaldehydes can be precursors in the synthesis of fluorinated benzofurans, a class of compounds investigated for various biological activities. nih.gov The design of such molecules is a key aspect of developing new therapeutic agents. As materials science advances, the incorporation of the 3-benzyloxy-2-fluorobenzaldehyde moiety is expected to contribute to the development of materials with tailored optical, electronic, and biological properties. researchgate.net

Chemoinformatics and Data-Driven Approaches in Compound Exploration

Chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of compound properties and the identification of promising new molecules from vast virtual libraries. These data-driven approaches are highly applicable to exploring the potential of 3-Benzyloxy-2-fluorobenzaldehyde.

Machine learning models, utilizing algorithms such as Random Forest and XGBoost, can be trained on large datasets of known compounds to predict biological activities. nih.gov For instance, models have been developed to identify potential antiviral compounds with high accuracy by analyzing computed molecular descriptors. nih.gov Such an approach could be used to screen virtual libraries of derivatives of 3-Benzyloxy-2-fluorobenzaldehyde for specific therapeutic applications, significantly accelerating the discovery process.

Data-driven methods are also being used to optimize synthetic routes. By performing large-scale computational comparisons of reported synthetic procedures, it is possible to identify methodologies that are more environmentally friendly, less toxic, and have higher yields. researchgate.net This computational analysis can guide laboratory efforts toward more sustainable and efficient ways to produce and utilize 3-Benzyloxy-2-fluorobenzaldehyde and its derivatives.

| Machine Learning Model | Validation Accuracy | Application in Chemical Exploration |

| Random Forest | 88% (internal), 100% (external) nih.gov | Predicting antiviral potency based on molecular descriptors. nih.gov |

| XGBoost | 88% (internal), 93.10% (external) nih.gov | Identifying compounds with potential for managing viral outbreaks. nih.gov |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-2-fluorobenzaldehyde, and how can intermediates be optimized?

- Methodological Answer : The synthesis typically involves benzylation of a fluorinated benzaldehyde precursor. For example, fluorination at the ortho-position can be achieved via electrophilic substitution using Selectfluor® or similar reagents, followed by benzyl protection of the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization of intermediates, such as controlling reaction temperature (55–59°C for stable intermediates) and inert atmosphere use, minimizes side reactions like over-fluorination . Purity of intermediates should be verified via TLC or HPLC (>97% purity recommended for downstream reactions) .

Q. How can researchers confirm the structural integrity of 3-Benzyloxy-2-fluorobenzaldehyde post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyloxy group at C3, fluorine at C2) by comparing chemical shifts to deuterated analogs like 3-Benzyloxybenzaldehyde-α-d1 .

- FT-IR : Validate aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- Mass Spectrometry : Match molecular ion peaks to the theoretical molecular weight (212.24 g/mol for C₁₄H₁₂O₂F) .

Q. What safety protocols are critical when handling 3-Benzyloxy-2-fluorobenzaldehyde?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers to prevent aldehyde oxidation .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Health Risks : Monitor for respiratory irritation (R43 code) and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for 3-Benzyloxy-2-fluorobenzaldehyde derivatives?

- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or regioisomeric impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks and identify coupling patterns.

- X-ray Crystallography : Resolve structural ambiguities in solid-state derivatives.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using NIST Chemistry WebBook references) . Iterative analysis with multiple techniques reduces misinterpretation risks .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving 3-Benzyloxy-2-fluorobenzaldehyde?

- Methodological Answer :

- Directing Groups : The benzyloxy group at C3 acts as an electron-donating group, directing electrophiles to meta/para positions. Fluorine at C2 withdraws electrons, influencing reactivity at adjacent sites.

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance electrophile stability.

- Catalysis : Lewis acids (e.g., FeCl₃) can modulate regioselectivity in Friedel-Crafts alkylation. Documented fluorinated benzaldehyde analogs (e.g., 2-Fluoro-4-(trifluoromethoxy)benzaldehyde) show similar trends in agrochemical synthesis .

Q. How is 3-Benzyloxy-2-fluorobenzaldehyde utilized as a building block in drug discovery?

- Methodological Answer :

- Medicinal Chemistry : The aldehyde group enables condensation reactions to form Schiff bases or heterocycles (e.g., quinolines). Fluorine enhances bioavailability and metabolic stability in API intermediates .

- Case Study : Analogous compounds like Benzyl (3-fluoro-4-(pyridinyl)phenyl)carbamate are used in kinase inhibitor development, where fluorination improves target binding affinity .

Q. What computational tools are recommended for predicting reactivity and stability of 3-Benzyloxy-2-fluorobenzaldehyde derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions and stability under varying pH/temperature conditions.

- Docking Studies : Assess binding modes in biological targets (e.g., enzymes) using AutoDock Vina. Fluorine’s van der Waals radius and electronegativity are critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.